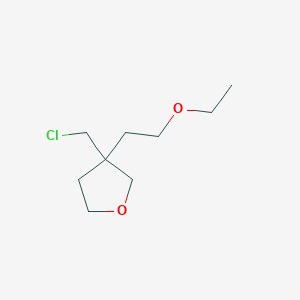
3-(Chloromethyl)-3-(2-ethoxyethyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-(2-ethoxyethyl)tetrahydrofuran is a useful research compound. Its molecular formula is C9H17ClO2 and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Chloromethyl)-3-(2-ethoxyethyl)tetrahydrofuran is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H17ClO2
- Molecular Weight : 202.69 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with various biological systems. Research indicates that it may exhibit:
- Antimicrobial Properties : Studies have shown that tetrahydrofuran derivatives can possess antimicrobial activity against several pathogens, making them potential candidates for developing new antibiotics.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes in the body, leading to alterations in biochemical pathways. This interaction could potentially modulate inflammation or oxidative stress responses.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various tetrahydrofuran derivatives, including this compound. The results indicated that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Neuroprotective Studies
In a neurotoxicity assessment involving cell cultures exposed to oxidative stress, compounds similar to this compound showed protective effects on neuronal cells. These findings suggest a possible application in treating conditions like Alzheimer's disease or other neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|
| This compound | Moderate | Present |
| 2-Methyltetrahydrofuran | Low | Absent |
| 4-Chlorotetrahydrofuran | High | Moderate |
Propiedades
Fórmula molecular |
C9H17ClO2 |
|---|---|
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-(2-ethoxyethyl)oxolane |
InChI |
InChI=1S/C9H17ClO2/c1-2-11-5-3-9(7-10)4-6-12-8-9/h2-8H2,1H3 |
Clave InChI |
GMNACWOQXJZCSX-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC1(CCOC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















